molecular formula C6H5NO4 B15383706 2,5-Dihydroxynicotinic acid

2,5-Dihydroxynicotinic acid

Katalognummer: B15383706
Molekulargewicht: 155.11 g/mol
InChI-Schlüssel: HMWBKGWZJLYNIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dihydroxynicotinic acid is a chemical compound of significant interest in scientific research and development. As a dihydroxylated derivative of nicotinic acid, it serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry. Researchers utilize this compound in the exploration and synthesis of more complex heterocyclic structures, such as pyrido-diazepine and pyrido-pyrimidine derivatives, which are classes of compounds known for their diverse biological activities (as discussed in related chemical synthesis research) . Its molecular structure, featuring both phenolic and carboxylic acid functional groups, makes it a valuable precursor for constructing potential pharmacologically active molecules. This compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any personal use. All researchers handling this material should adhere to appropriate laboratory safety protocols.

Eigenschaften

IUPAC Name

5-hydroxy-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-3-1-4(6(10)11)5(9)7-2-3/h1-2,8H,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWBKGWZJLYNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. 2,6-Dihydroxynicotinic Acid (2,6-DHNA)
  • Structure : Hydroxyl groups at 2- and 6-positions, retaining the nicotinic acid backbone (carboxylic acid at position 3).
  • Biosynthesis : Produced by Bacillus species via sequential hydroxylation of nicotinic acid. The first hydroxylation generates 6-hydroxynicotinic acid (6-NA), followed by a second hydroxylation at position 2, catalyzed by a multifunctional enzyme complex .
  • Metabolic Fate : Further oxidized to intermediates like 2,3,6-trihydroxypyridine (2,3,6-THP) in Bacillus spp., leading to ring cleavage and eventual entry into the TCA cycle .
  • Key Enzymes : A single enzyme complex in Bacillus mediates both hydroxylation steps, with hydroxyl groups derived from water .
2.2. 2,5-Dihydroxypyridine (2,5-DP)
  • Structure : Lacks the carboxylic acid group of nicotinic acid, with hydroxyls at positions 2 and 3.
  • Biosynthesis : Formed in Pseudomonas fluorescens via oxidative decarboxylation of 6-hydroxynicotinic acid (6-NA) .
  • Metabolic Fate : Cleaved into maleamic acid (MA) and formic acid, with MA further hydrolyzed to fumarate for energy production .
  • Key Enzymes : Soluble enzymes in Pseudomonas catalyze decarboxylation and ring cleavage .
2.3. 2,3,6-Trihydroxypyridine (2,3,6-THP)
  • Structure : Three hydroxyl groups on the pyridine ring.
  • Role : Intermediate in Bacillus and Pseudomonas pathways, formed from 2,6-DHNA or 2,5-DP oxidation. Labile under aerobic conditions, leading to spontaneous oxidation products .

Comparative Analysis Table

Compound Organism Pathway Step Enzymatic Mechanism Downstream Products
2,6-DHNA Bacillus spp. 6-NA → 2,6-DHNA Multifunctional hydroxylase 2,3,6-THP → TCA cycle intermediates
2,5-DP Pseudomonas spp. 6-NA → 2,5-DP Oxidative decarboxylase MA → Fumarate
2,3,6-THP Both genera Oxidation of dihydroxy derivatives Non-enzymatic/oxidase activity Formic acid, CO₂

Eukaryotic Pathway in Aspergillus nidulans

In the ascomycete fungus A. nidulans, nicotinic acid degradation diverges from prokaryotic routes. While 6-NA is a shared intermediate, downstream steps involve novel metabolites like 5,6-dihydroxypiperidine-2-one and α-ketoglutaramic acid, absent in bacterial pathways. oxidative) .

Evolutionary and Functional Implications

  • Positional Specificity : Hydroxylation patterns (e.g., 2,5 vs. 2,6) determine downstream processing. Bacillus retains the carboxylic acid, while Pseudomonas eliminates it via decarboxylation.
  • Enzyme Complexity : Bacillus employs a multifunctional enzyme for sequential hydroxylations, whereas Pseudomonas uses distinct soluble enzymes .

Q & A

Q. What are the primary enzymatic pathways for synthesizing 2,5-dihydroxynicotinic acid (2,5-DHNA) in microbial systems?

  • Methodological Answer : 2,5-DHNA is synthesized via nicotinic acid (NA) degradation pathways. In Pseudomonas sp., NA undergoes hydroxylation by cytochrome P450 enzymes to form 6-hydroxynicotinic acid (6-HNA), which is further oxidized to 2,5-DHNA via aldehyde oxidase activity . For replication, researchers can use Pseudomonas cultures supplemented with NA, monitor intermediates via HPLC, and validate enzyme activity via gene knockout studies.

Q. How can researchers characterize the physicochemical properties of 2,5-DHNA for experimental reproducibility?

  • Methodological Answer : Key properties include solubility (tested in polar solvents like water or methanol), stability (assessed via pH and temperature-controlled degradation studies), and spectroscopic profiles (NMR for structural confirmation, UV-Vis for quantification). Reference databases like NIST Chemistry WebBook provide spectral data for cross-validation . Ensure storage at -20°C to prevent decomposition .

Q. What standard assays are used to evaluate the cytotoxicity of 2,5-DHNA in vitro?

  • Methodological Answer : Use cell viability assays (e.g., MTT or resazurin) on human cell lines (e.g., HEK293 or HepG2). Prepare serial dilutions of 2,5-DHNA (1–100 µM), incubate for 24–48 hours, and quantify IC50 values. Include positive controls (e.g., hydrogen peroxide) and validate results with lactate dehydrogenase (LDH) release assays .

Advanced Research Questions

Q. How can conflicting data on 2,5-DHNA’s metabolic pathways in prokaryotes vs. eukaryotes be resolved?

  • Methodological Answer : Discrepancies arise from divergent ring-cleavage mechanisms. In Aspergillus nidulans, 2,5-DHNA undergoes C-N bond cleavage via fungal-specific amidases, while Pseudomonas sp. cleaves C-C bonds. To resolve contradictions:
  • Perform comparative genomics to identify homologs of degradation genes (e.g., hxn clusters).
  • Use stable isotope labeling (e.g., 13C^{13}\text{C}-NA) with LC-MS to track metabolite fate .
  • Conduct enzyme inhibition studies (e.g., with metal chelators) to probe cofactor dependencies .

Q. What experimental designs are optimal for studying 2,5-DHNA’s role in microbial quorum sensing?

  • Methodological Answer :
  • Biofilm assays : Quantify biofilm formation in Pseudomonas aeruginosa with/without 2,5-DHNA supplementation using crystal violet staining.
  • Gene expression profiling : Use RNA-seq or qPCR to analyze quorum-sensing genes (e.g., lasI, rhlR) under 2,5-DHNA exposure.
  • Metabolite cross-feeding : Co-culture 2,5-DHNA-producing strains with reporter strains to assess interspecies signaling .

Q. How can researchers validate the environmental persistence of 2,5-DHNA in soil ecosystems?

  • Methodological Answer :
  • Microcosm studies : Spike soil samples with 2,5-DHNA (10–100 ppm) and monitor degradation via LC-MS/MS over 30 days.
  • Biodegradation kinetics : Fit data to first-order decay models (C=C0ektC = C_0 e^{-kt}).
  • Microbial community analysis : Perform 16S rRNA sequencing to identify degraders (e.g., Arthrobacter spp.) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported degradation rates of 2,5-DHNA across studies?

  • Methodological Answer : Variability may stem from differences in microbial consortia or abiotic factors (pH, temperature). Mitigate by:
  • Standardizing experimental conditions (e.g., ISO 11269-1 for soil tests).
  • Reporting full metadata (e.g., soil organic content, microbial biomass).
  • Using internal standards (e.g., deuterated 2,5-DHNA) to correct for extraction efficiency .

Methodological Tables

Parameter Recommended Protocol Key References
SynthesisPseudomonas culture + NA (1 mM), 72h incubation
Cytotoxicity AssayMTT assay, HEK293 cells, 48h exposure
Environmental PersistenceLC-MS/MS, soil microcosms, 30-day monitoring

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.